molecular formula C10H20N2O4 B12848353 (S)-2-methylazetidine hemioxalate

(S)-2-methylazetidine hemioxalate

Cat. No.: B12848353
M. Wt: 232.28 g/mol
InChI Key: XWYNYLFJRXMTSR-SCGRZTRASA-N
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Description

(S)-2-methylazetidine hemioxalate is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The hemioxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylazetidine hemioxalate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-methylazetidine.

    Formation of Hemioxalate Salt: The chiral precursor is reacted with oxalic acid to form the hemioxalate salt. This reaction is usually carried out in an organic solvent like methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of the chiral precursor are synthesized using catalytic asymmetric synthesis.

    Purification: The crude product is purified using crystallization or chromatography techniques.

    Formation of Hemioxalate Salt: The purified chiral precursor is then converted to the hemioxalate salt using oxalic acid in a suitable solvent.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylazetidine hemioxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.

Scientific Research Applications

Chemical Synthesis

(S)-2-methylazetidine hemioxalate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

  • Building Block for Complex Molecules : The compound can be used to synthesize functionalized azetidines through reactions such as cycloadditions and alkylations. For example, recent studies have demonstrated the successful synthesis of densely substituted azetidines from various substrates using visible light-enabled methods, achieving high yields under mild conditions .

Biological Research

The biological activities of this compound are being actively investigated, particularly concerning its potential therapeutic applications.

  • Enzyme Inhibition and Receptor Binding : The compound has been studied for its interactions with biological targets, including enzymes and receptors. Research indicates that azetidine derivatives can exhibit selective binding to nicotinic acetylcholine receptors (nAChRs), which are implicated in neurological disorders . Additionally, the modulation of nAChR activity may have implications for treating conditions such as depression and nicotine dependence .
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that azetidine derivatives possess antimicrobial and anticancer activities. For instance, compounds related to azetidines have shown significant efficacy against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents .

Medicinal Chemistry

The potential of this compound in medicinal chemistry is underscored by its role in drug development.

  • Therapeutic Applications : Ongoing research aims to elucidate the compound's mechanism of action in targeting specific diseases. Its ability to modulate receptor activity suggests applications in treating neurological disorders and possibly other conditions related to neurotransmitter systems .

Material Science

In addition to its chemical and biological applications, this compound is also explored for its utility in material science.

  • Catalyst Development : The compound's stability and solubility make it an attractive candidate for use as a catalyst in various chemical processes. Its application in developing new materials could lead to advancements in polymer science and nanotechnology.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Chemical SynthesisBuilding block for complex moleculesHigh yields of substituted azetidines
Biological ResearchEnzyme inhibition; receptor bindingSelective binding to nAChRs
Medicinal ChemistryPotential therapeutic applicationsModulation of neurotransmitter systems
Material ScienceCatalyst development; new materialsApplications in polymer science

Case Studies

  • Synthesis of Functionalized Azetidines : A study demonstrated the efficient synthesis of functionalized azetidines using this compound as a precursor. The method involved a [2+2] cycloaddition under visible light conditions, yielding products with high diastereoselectivity and functional diversity .
  • Biological Evaluation : Research on azetidine derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds exhibiting IC50 values lower than standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the azetidine scaffold.
  • Therapeutic Potential : Investigations into the antidepressant-like effects of azetidine derivatives revealed their ability to selectively modulate nAChR function, suggesting a pathway for developing treatments for nicotine dependence and related mood disorders .

Mechanism of Action

The mechanism of action of (S)-2-methylazetidine hemioxalate involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to certain receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-methylazetidine hemioxalate: The enantiomer of (S)-2-methylazetidine hemioxalate, with similar chemical properties but different biological activities.

    Azetidine-2-carboxylic acid: Another azetidine derivative with distinct applications in peptide synthesis.

    2-azetidinone: A related compound used in the synthesis of β-lactam antibiotics.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution studies.

Properties

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

(2S)-2-methylazetidine;oxalic acid

InChI

InChI=1S/2C4H9N.C2H2O4/c2*1-4-2-3-5-4;3-1(4)2(5)6/h2*4-5H,2-3H2,1H3;(H,3,4)(H,5,6)/t2*4-;/m00./s1

InChI Key

XWYNYLFJRXMTSR-SCGRZTRASA-N

Isomeric SMILES

C[C@H]1CCN1.C[C@H]1CCN1.C(=O)(C(=O)O)O

Canonical SMILES

CC1CCN1.CC1CCN1.C(=O)(C(=O)O)O

Origin of Product

United States

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